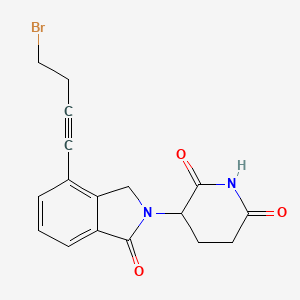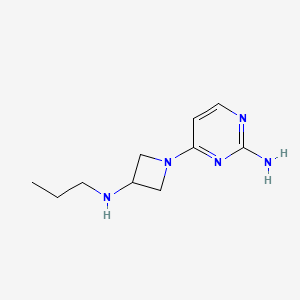
4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This compound features a pyrimidine ring substituted with an azetidine moiety, which is further functionalized with a propylamino group. The unique structure of this compound makes it a candidate for various biological activities, particularly in the modulation of histamine receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the condensation of appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the pyrimidine core.
Functionalization with Propylamino Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or arylated derivatives.
Applications De Recherche Scientifique
4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating histamine receptors, particularly the histamine H3 receptor.
Medicine: Potential therapeutic agent for neurological disorders due to its activity on central nervous system receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through interaction with histamine receptors, particularly the histamine H3 receptor. It acts as a partial agonist, modulating the release of neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine. This modulation affects various physiological processes, including sleep-wake regulation, cognition, and food intake .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: Another compound with a similar structure but different functional groups.
4-(3-(Ethylamino)azetidin-1-yl)pyrimidin-2-amine: Similar structure with an ethylamino group instead of a propylamino group.
Uniqueness
4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as a partial agonist at histamine H3 receptors sets it apart from other similar compounds, making it a valuable tool in neuropharmacological research .
Propriétés
Formule moléculaire |
C10H17N5 |
|---|---|
Poids moléculaire |
207.28 g/mol |
Nom IUPAC |
4-[3-(propylamino)azetidin-1-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C10H17N5/c1-2-4-12-8-6-15(7-8)9-3-5-13-10(11)14-9/h3,5,8,12H,2,4,6-7H2,1H3,(H2,11,13,14) |
Clé InChI |
RUMWHMMFUXGDRP-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1CN(C1)C2=NC(=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




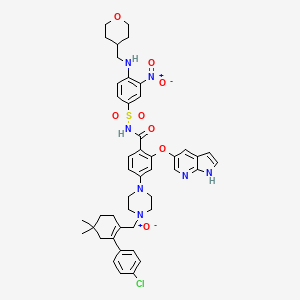
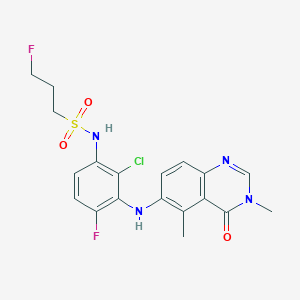
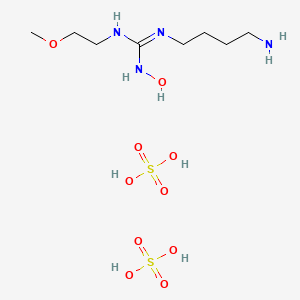
![(2R)-2-(N-[4-amino-5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-4-fluoroanilino)propanamide](/img/structure/B11930853.png)


![5-(Difluoromethyl)-3-({1-[(5-fluoro-2-oxo-1,2-dihydropyridin-3-yl)methyl]-6-oxo-4-(1,1,2,2-tetrafluoroethyl)-1,6-dihydropyrimidin-5-yl}oxy)-2-methylbenzonitrile](/img/structure/B11930888.png)
![2-(3-Amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid](/img/structure/B11930895.png)
![4-[(3S)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine](/img/structure/B11930899.png)
![2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid](/img/structure/B11930904.png)
